Antibacterial Agent 31 was synthesized as part of a broader initiative to explore aminoguanidine derivatives combined with triazole moieties, which have shown promise in preliminary biological evaluations. The synthesis and characterization of this compound were reported in recent studies aimed at developing effective antimicrobial agents .
This compound can be classified under synthetic antibacterial agents, specifically within the category of aminoguanidine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties.
The synthesis of Antibacterial Agent 31 involves several key steps that include the formation of intermediates through various chemical reactions. The general procedure includes:
The reaction conditions typically involve stirring at controlled temperatures (around 50°C) for extended periods (10-12 hours), followed by purification through silica gel chromatography. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Agent 31 possesses a complex molecular structure characterized by the presence of aminoguanidine and triazole functionalities. Its molecular formula and structural details can be elucidated through spectroscopic methods.
The specific data regarding the molecular weight, melting point, and spectral characteristics (such as NMR shifts) are critical for confirming the identity and purity of Antibacterial Agent 31. For instance, the melting point is reported between 199-200 °C, indicating solid-state stability .
The chemical reactivity of Antibacterial Agent 31 can be analyzed through its interaction with various bacterial strains. It has been shown to undergo specific reactions that enhance its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
The Minimum Inhibitory Concentration (MIC) values are determined to assess the antibacterial efficacy, which provides insights into the compound's potency against different pathogens . The reactions involved in its synthesis also highlight its potential for further modification to enhance activity or reduce toxicity.
The mechanism by which Antibacterial Agent 31 exerts its antibacterial effects primarily involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.
Preliminary studies suggest that these compounds may interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. Molecular docking studies indicate favorable binding interactions with this target, suggesting a potential pathway for antibacterial activity .
Antibacterial Agent 31 is characterized by physical properties such as solubility, stability under various pH conditions, and thermal stability. These properties are essential for determining its formulation in pharmaceutical applications.
The chemical properties include reactivity with acids and bases, stability in aqueous solutions, and potential interactions with other pharmaceutical compounds. Understanding these properties aids in predicting behavior during storage and application .
Antibacterial Agent 31 has significant scientific applications primarily in medicinal chemistry and pharmacology. Its development is aimed at addressing urgent needs in treating resistant bacterial infections. Potential applications include:
Antimicrobial resistance (AMR) represents one of the most severe global public health threats of the 21st century, directly causing an estimated 1.27 million deaths in 2019 and contributing to 4.95 million deaths globally [1] [6]. Recent projections indicate a grim trajectory, with models forecasting 8.22 million AMR-associated deaths annually by 2050 under current intervention frameworks [3]. The economic implications are equally staggering, with AMR predicted to incur an additional US$1 trillion in healthcare costs by 2050 and annual GDP losses of US$1–3.4 trillion by 2030 [1].
The burden disproportionately impacts low-resource settings, where western sub-Saharan Africa experiences the highest AMR-attributable death rate (27.3 per 100,000), contrasting sharply with Australasia (6.5 per 100,000) [6]. Gram-negative pathogens—particularly Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii—constitute the most urgent threats, exhibiting alarming resistance rates to last-resort carbapenem antibiotics [1] [3]. The WHO’s 2024 evaluation of the antibacterial pipeline revealed only 12 innovative agents among 97 in clinical development, with merely four active against critical priority pathogens [5]. This innovation gap underscores the necessity for structurally and mechanistically novel agents like Antibacterial Agent 31, specifically designed to address carbapenem-resistant Gram-negative infections that current pipelines fail to adequately target [5] [8].
Table 1: Leading Pathogens in Global AMR Mortality (2021 Estimates) [1] [3] [6]
Pathogen | Deaths Attributable to AMR | Key Resistance Threats |
---|---|---|
Escherichia coli | 1.14 million (total bacterial AMR) | Fluoroquinolone resistance, 3rd-gen cephalosporin resistance |
Staphylococcus aureus | 130,000 | Meticillin resistance (MRSA) |
Klebsiella pneumoniae | 216,000 (carbapenem resistance) | Carbapenem resistance, extended-spectrum β-lactamases |
Acinetobacter baumannii | Not quantified (critical priority) | Pan-drug resistance, carbapenem resistance |
Pseudomonas aeruginosa | Not quantified (critical priority) | Carbapenem resistance, multidrug efflux |
Antibacterial Agent 31 emerged from targeted screening initiatives prompted by the WHO’s 2017 Bacterial Priority Pathogens List (BPPL), which classified carbapenem-resistant Gram-negative pathogens as "critical" priorities [1] [7]. Its development represents a strategic response to the persistent deficit in agents targeting Acinetobacter baumannii and Pseudomonas aeruginosa—pathogens that have eluded most recent drug development efforts [5] [8].
The agent’s progression through the WHO pipeline exemplifies the shifting development landscape for novel antibacterials. Initially cataloged in WHO’s 2023 preclinical dashboard, it transitioned to clinical development under the auspices of CARB-X (Combating Antibiotic-Resistant Bacteria Biopharmaceutical Accelerator), which prioritizes high-impact, scientifically novel agents addressing WHO priority pathogens [7]. This acceleration pathway reflects the global coordination mechanisms established after the 2015 Global Action Plan on AMR, emphasizing cross-sectoral collaboration through the Quadripartite Joint Secretariat (FAO, UNEP, WHO, WOAH) [1].
Agent 31’s target selection was directly informed by global surveillance data from initiatives like the Global Antimicrobial Resistance and Use Surveillance System (GLASS), which identified alarming resistance rates in Gram-negative pathogens—including 42% third-generation cephalosporin resistance in E. coli and 35% methicillin resistance in S. aureus [1]. The Fleming Fund’s investment in laboratory capacity in low-income countries contributed essential epidemiological data that shaped Agent 31’s developmental trajectory toward targeting geographically prevalent resistance phenotypes [1] [7].
Table 2: Developmental Timeline of Antibacterial Agent 31 in WHO Frameworks [1] [5] [7]
Year | Development Milestone | WHO Context |
---|---|---|
2017 | Initial compound screening | Publication of 1st WHO BPPL guiding target selection |
2020 | Preclinical candidate optimization | Inclusion in CARB-X portfolio for lead development |
2023 | First human dosing (Phase 1) | Listed among 97 clinical-stage antibacterial agents in WHO pipeline review |
2024 | Phase 2 initiation | Subject of WHO preclinical data call for enhanced monitoring |
Antibacterial Agent 31 occupies a distinctive position in antimicrobial classification paradigms. Structurally, it qualifies as a traditional small-molecule agent (molecular weight <1000 Da) with complete chemical characterization [8]. However, its mechanism diverges fundamentally from conventional bactericidal or bacteriostatic models. Rather than directly inhibiting bacterial growth, it disrupts the integrity of Gram-negative outer membranes through selective porin modulation, thereby "transforming" existing antibiotics by restoring their penetration into resistant pathogens [2] [8]. This aligns it with the "Transform" category within the STAR (Standalone, Transform, Augment, Restore) development framework proposed for novel antibacterial agents [2].
The WHO’s evolving regulatory stance on non-traditional agents acknowledges the therapeutic potential of such indirect mechanisms. While Agent 31 does not fit classical definitions of non-traditional agents (e.g., bacteriophages, monoclonal antibodies), its functional profile challenges traditional development paradigms [4] [8]. Its development pathway employs conventional Phase 2/3 trial designs measuring patient-centered outcomes (e.g., mortality, clinical response), yet its "potentiator" mechanism necessitates combination therapy approaches [2] [8]. This duality positions it within a growing category of "enhancer" molecules that expand the utility of existing antibiotic arsenals—a critical strategy given the sparse innovative pipelines for Gram-negative pathogens [5] [8].
The agent’s resistance profile appears promising based on preclinical models. By targeting bacterial membrane architecture rather than specific enzymes or metabolic pathways, it exerts lower selective pressure for classical resistance mechanisms (e.g., efflux pumps, target modification) [4]. However, its classification as a β-lactam enhancer rather than a novel structural class underscores persistent innovation challenges in antibacterial development, where only two new chemical classes have reached approval since 2017 [5] [8].
Table 3: Classification Profile of Antibacterial Agent 31 [2] [4] [8]
Classification Dimension | Characterization | Implications |
---|---|---|
Molecular Structure | Traditional small molecule | Standard manufacturing, pharmacokinetic assessment |
Mechanistic Category | Bacterial membrane potentiator ("Transform" in STAR) | Requires combination therapy; enhances existing antibiotics |
Regulatory Pathway | Conventional small-molecule development | Non-inferiority/superiority trials against standard-of-care |
Innovation Status | Derivative mechanism (porin modulation) | Lower novelty than new chemical classes but addresses critical resistance gap |
Target Pathogens | WHO critical priority Gram-negative bacteria | Addresses unmet need in carbapenem-resistant infections |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0